molecular formula C19H18ClN3OS B258689 6-(4-chlorophenyl)-4-methyl-2-(methylsulfanyl)-N-phenyl-1,6-dihydro-5-pyrimidinecarboxamide

6-(4-chlorophenyl)-4-methyl-2-(methylsulfanyl)-N-phenyl-1,6-dihydro-5-pyrimidinecarboxamide

Cat. No. B258689
M. Wt: 371.9 g/mol
InChI Key: QNYOFRSZLVUJGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-chlorophenyl)-4-methyl-2-(methylsulfanyl)-N-phenyl-1,6-dihydro-5-pyrimidinecarboxamide, also known as CP-673451, is a chemical compound that has been extensively studied for its potential use in cancer treatment. This compound belongs to the class of pyrimidine derivatives and has shown promising results in preclinical studies.

Mechanism of Action

6-(4-chlorophenyl)-4-methyl-2-(methylsulfanyl)-N-phenyl-1,6-dihydro-5-pyrimidinecarboxamide exerts its antitumor activity by inhibiting the activity of a protein called c-Met. This protein is overexpressed in many types of cancer and is involved in tumor growth, invasion, and metastasis. By inhibiting c-Met, 6-(4-chlorophenyl)-4-methyl-2-(methylsulfanyl)-N-phenyl-1,6-dihydro-5-pyrimidinecarboxamide blocks the signaling pathways that promote tumor growth and metastasis.
Biochemical and Physiological Effects
6-(4-chlorophenyl)-4-methyl-2-(methylsulfanyl)-N-phenyl-1,6-dihydro-5-pyrimidinecarboxamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, it has been shown to inhibit angiogenesis, which is the process by which tumors develop new blood vessels to support their growth. 6-(4-chlorophenyl)-4-methyl-2-(methylsulfanyl)-N-phenyl-1,6-dihydro-5-pyrimidinecarboxamide has also been shown to induce apoptosis, which is programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of 6-(4-chlorophenyl)-4-methyl-2-(methylsulfanyl)-N-phenyl-1,6-dihydro-5-pyrimidinecarboxamide is that it has shown promising results in preclinical studies, which suggests that it may be an effective treatment for cancer. However, one of the limitations of 6-(4-chlorophenyl)-4-methyl-2-(methylsulfanyl)-N-phenyl-1,6-dihydro-5-pyrimidinecarboxamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are many future directions for research on 6-(4-chlorophenyl)-4-methyl-2-(methylsulfanyl)-N-phenyl-1,6-dihydro-5-pyrimidinecarboxamide. One area of focus could be to investigate its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another area of focus could be to develop new formulations of 6-(4-chlorophenyl)-4-methyl-2-(methylsulfanyl)-N-phenyl-1,6-dihydro-5-pyrimidinecarboxamide that improve its bioavailability and pharmacokinetics. Additionally, further studies could be conducted to investigate the safety and efficacy of 6-(4-chlorophenyl)-4-methyl-2-(methylsulfanyl)-N-phenyl-1,6-dihydro-5-pyrimidinecarboxamide in humans.

Synthesis Methods

The synthesis of 6-(4-chlorophenyl)-4-methyl-2-(methylsulfanyl)-N-phenyl-1,6-dihydro-5-pyrimidinecarboxamide involves the reaction between 4-chlorobenzaldehyde, 4-methylthio-2-nitroacetophenone, and phenylurea in the presence of a base. The reaction yields the desired product, which is then purified using standard techniques such as column chromatography.

Scientific Research Applications

6-(4-chlorophenyl)-4-methyl-2-(methylsulfanyl)-N-phenyl-1,6-dihydro-5-pyrimidinecarboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In preclinical studies, 6-(4-chlorophenyl)-4-methyl-2-(methylsulfanyl)-N-phenyl-1,6-dihydro-5-pyrimidinecarboxamide has demonstrated antitumor activity and has been shown to sensitize cancer cells to chemotherapy and radiation therapy.

properties

Product Name

6-(4-chlorophenyl)-4-methyl-2-(methylsulfanyl)-N-phenyl-1,6-dihydro-5-pyrimidinecarboxamide

Molecular Formula

C19H18ClN3OS

Molecular Weight

371.9 g/mol

IUPAC Name

4-(4-chlorophenyl)-6-methyl-2-methylsulfanyl-N-phenyl-1,4-dihydropyrimidine-5-carboxamide

InChI

InChI=1S/C19H18ClN3OS/c1-12-16(18(24)22-15-6-4-3-5-7-15)17(23-19(21-12)25-2)13-8-10-14(20)11-9-13/h3-11,17H,1-2H3,(H,21,23)(H,22,24)

InChI Key

QNYOFRSZLVUJGB-UHFFFAOYSA-N

SMILES

CC1=C(C(N=C(N1)SC)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3

Canonical SMILES

CC1=C(C(N=C(N1)SC)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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